molecular formula C73H100N20O19S2 B10846297 Ac-I[CV(2Nal)QDWGAHRC]T

Ac-I[CV(2Nal)QDWGAHRC]T

Cat. No.: B10846297
M. Wt: 1625.8 g/mol
InChI Key: UCWQZBKPQJMNPR-UZUHPOSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ac-I[CV(2Nal)QDWGAHRC]T is a synthetic peptide known for its inhibitory activity against the complement component C3. This peptide is designed to interfere with the activation of the complement system, which plays a crucial role in immune responses. The compound is often studied for its potential therapeutic applications in diseases where complement activation is a contributing factor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-I[CV(2Nal)QDWGAHRC]T involves solid-phase peptide synthesis (SPPS), a common method for assembling peptides. The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition involving the following steps:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid, activated by a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

    Washing: Removal of excess reagents and by-products.

    Cleavage: Final removal of the peptide from the resin, typically using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and identity of the peptide.

Chemical Reactions Analysis

Types of Reactions

Ac-I[CV(2Nal)QDWGAHRC]T can undergo various chemical reactions, including:

    Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for the peptide’s stability and activity.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or air oxidation in the presence of a mild base.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard amino acid derivatives and coupling reagents used in SPPS.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups from reduced cysteine residues.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Ac-I[CV(2Nal)QDWGAHRC]T has several scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating the complement system, which is part of the immune response.

    Medicine: Potential therapeutic applications in diseases where complement activation is involved, such as autoimmune diseases and inflammatory conditions.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the complement system.

Mechanism of Action

The mechanism of action of Ac-I[CV(2Nal)QDWGAHRC]T involves its interaction with the complement component C3. By binding to C3, the peptide inhibits its activation, thereby preventing the downstream effects of complement activation. This inhibition can reduce inflammation and tissue damage associated with excessive complement activation. The molecular targets and pathways involved include the PLC, MAPK, and AKT signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ac-I[CV(2Nal)QDWGAHRC]T-NH2: A similar peptide with an amide group at the C-terminus, known for its higher inhibitory activity against C3.

    Ac-I[CV(Bpa)QDWGAHRC]T: A variant with a different amino acid substitution, affecting its binding affinity and activity.

    Ac-I[CV(Dht)QDWGAHRC]T: Another variant with distinct properties and inhibitory activity.

Uniqueness

This compound is unique due to its specific amino acid sequence and the presence of 2-naphthylalanine (2Nal), which contributes to its binding affinity and inhibitory activity against C3. This specificity makes it a valuable tool for studying the complement system and developing therapeutic agents targeting complement-mediated diseases .

Properties

Molecular Formula

C73H100N20O19S2

Molecular Weight

1625.8 g/mol

IUPAC Name

(2S,3R)-2-[[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-22-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C73H100N20O19S2/c1-8-36(4)59(83-39(7)95)71(110)91-54-33-114-113-32-53(69(108)93-60(38(6)94)72(111)112)90-63(102)47(18-13-23-78-73(75)76)84-66(105)51(27-44-30-77-34-81-44)86-61(100)37(5)82-56(97)31-80-62(101)50(26-43-29-79-46-17-12-11-16-45(43)46)87-67(106)52(28-57(98)99)88-64(103)48(21-22-55(74)96)85-65(104)49(89-70(109)58(35(2)3)92-68(54)107)25-40-19-20-41-14-9-10-15-42(41)24-40/h9-12,14-17,19-20,24,29-30,34-38,47-54,58-60,79,94H,8,13,18,21-23,25-28,31-33H2,1-7H3,(H2,74,96)(H,77,81)(H,80,101)(H,82,97)(H,83,95)(H,84,105)(H,85,104)(H,86,100)(H,87,106)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,75,76,78)/t36-,37-,38+,47-,48-,49-,50-,51+,52+,53-,54-,58-,59-,60-/m0/s1

InChI Key

UCWQZBKPQJMNPR-UZUHPOSNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CC3=CC=CC=C3C=C2)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CC3=CC=CC=C3C=C2)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.